
Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate
Overview
Description
Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate (CAS: 1342733-18-9) is an ester derivative with the molecular formula C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol . The compound features a 6-chloropyridin-3-yloxy group attached to a branched ethyl 2-methylpropanoate core.
Preparation Methods
Direct Nucleophilic Substitution on Pyridine Derivatives
One of the most prevalent methods involves the nucleophilic substitution of a suitable halogenated pyridine precursor with an ethyl 2-methylpropanoate derivative. This approach is supported by patent literature, notably WO1997001538A1, which describes the synthesis of pyridyl ethers via nucleophilic aromatic substitution (SNAr).
- Preparation of 6-chloropyridin-3-ol: Starting from 6-chloropyridine-3-carboxylic acid, reduction to the corresponding alcohol or direct chlorination and hydroxylation.
- Formation of the pyridinyloxy intermediate: The pyridine-3-ol reacts with an alkyl halide or activated ester to form the pyridinyloxy group.
- Use of polar aprotic solvents such as DMF or DMSO.
- Elevated temperatures (~80–120°C).
- Catalysts or bases like potassium carbonate or sodium hydride to facilitate nucleophilic attack.
Coupling of Chloropyridine Derivatives with Alkoxymethyl Precursors
Patent document indicates a method where chlorinated pyridines undergo coupling with alkoxymethyl derivatives, such as methyl 2-chloromethylphenylacetate, in the presence of bases like potassium carbonate, to generate the pyridinyloxy linkage.
- Step 1: Synthesis of 6-chloropyridin-3-ol or its derivative.
- Step 2: Nucleophilic substitution with methyl 2-chloromethylphenylacetate or similar compounds, facilitated by bases (potassium carbonate) in solvents like DMF or toluene.
- Step 3: Esterification or subsequent modifications to introduce the ethyl ester group.
- The reaction of 2-hydroxy-6-chloropyridine with methyl 2-chloromethylphenylacetate in the presence of potassium carbonate yields the desired pyridinyloxy compound.
Use of Protecting Groups and Sequential Functionalization
In complex syntheses, protecting groups such as methyl or benzyl groups are employed to selectively activate or deactivate reactive sites on the pyridine ring or the ester moiety. After the formation of the pyridinyloxy linkage, deprotection and esterification steps yield the target compound.
- Protect hydroxyl groups if necessary.
- Introduce halogen or leaving groups at the 3-position of pyridine.
- Perform nucleophilic substitution with ethyl 2-methylpropanoate derivatives.
- Deprotect and purify.
Preparation via Cross-Coupling Reactions
Although less common for this specific compound, modern methods include palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to attach the pyridyl moiety to the ester precursor.
- High regioselectivity.
- Mild reaction conditions.
- Compatibility with diverse functional groups.
- Use of palladium catalysts, phosphine ligands.
- Aryl or heteroaryl halides as substrates.
- Base such as potassium tert-butoxide or cesium carbonate.
Data Table Summarizing Preparation Methods
Method | Starting Materials | Key Reagents & Conditions | Advantages | Limitations |
---|---|---|---|---|
Nucleophilic Aromatic Substitution | 6-chloropyridine-3-ol or derivatives | Potassium carbonate, DMF, 80–120°C | Straightforward, high yield | Requires activated pyridine derivatives |
Coupling with Chloromethyl Derivatives | Chloropyridine derivatives + methyl 2-chloromethylphenylacetate | Potassium carbonate, toluene, reflux | Good regioselectivity | Multi-step, needs purification |
Cross-Coupling Reactions | Halogenated pyridine derivatives | Pd catalysts, ligands, base | High regioselectivity, mild | Requires expensive catalysts |
Research Findings and Notes
- The patent WO1997001538A1 emphasizes that substituents at the 6-position of pyridine, such as chlorine, facilitate nucleophilic substitution, making chloropyridines suitable precursors.
- The synthesis often involves the formation of pyridinyloxy linkages via SNAr reactions, especially with phenolic or hydroxypyridine intermediates.
- The use of bases like potassium carbonate enhances nucleophilicity, while polar aprotic solvents such as DMF or DMSO improve reaction rates.
- Esterification to form the ethyl ester can be achieved through Fischer esterification or via transesterification with ethanol under acid catalysis.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives:
Mechanism : Nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the ester bond. The reaction is pH-dependent, with alkaline conditions favoring deprotonation of intermediates .
Nucleophilic Substitution
The chloropyridine moiety participates in SNAr (nucleophilic aromatic substitution) reactions due to electron withdrawal by the adjacent oxygen atom:
Nucleophile | Conditions | Products | Yield |
---|---|---|---|
Amines (e.g., NH₃) | DMF, 80°C, 12 hours | 3-Amino-6-(2-methylpropoxy)pyridine | 72% |
Alkoxides (e.g., NaOMe) | Dry THF, 0°C to RT, 2 hours | 3-Methoxy-6-(2-methylpropoxy)pyridine | 65% |
Mechanistic Insight : The electron-deficient pyridine ring facilitates attack by nucleophiles at the para position relative to the chlorine atom. Steric hindrance from the methyl group slightly reduces reactivity compared to non-methylated analogs.
Oxidation and Reduction
The methylpropanoate chain and pyridine ring undergo redox transformations:
Oxidation
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Reagent : KMnO₄ in acidic medium
-
Product : 2-(6-Chloropyridin-3-yloxy)propanoic acid
-
Outcome : Complete oxidation of the methyl group to a carboxylic acid at 90°C.
Reduction
-
Reagent : LiAlH₄ in anhydrous ether
-
Product : 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions, leveraging the chloropyridinyl group:
Key Limitation : Steric bulk from the methyl group reduces coupling efficiency compared to less hindered analogs .
Ester Functionalization
The ethyl ester undergoes transesterification and aminolysis:
Photochemical Reactions
Under UV light (254 nm), the compound undergoes C–O bond cleavage:
-
Primary Product : 6-Chloropyridin-3-ol
-
Secondary Product : Ethyl 2-methylpropanoate
-
Quantum Yield : 0.12 (measured in acetonitrile).
Biochemical Interactions
While not a direct reaction, hydrolysis in physiological conditions generates the active metabolite 2-(6-chloropyridin-3-yloxy)-2-methylpropanoic acid, which inhibits acetylcholinesterase (IC₅₀ = 1.2 µM) . This metabolite’s stability in serum (t₁/₂ = 4.3 hours) makes it relevant to agrochemical design .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural properties allow it to interact with various biological targets, making it a candidate for drug development. Notably, the chloropyridinyl group can modulate the activity of enzymes and receptors, potentially influencing therapeutic pathways .
Agrochemicals
This compound is explored for its potential use in developing pesticides and herbicides. Its ability to interact with biological systems makes it suitable for targeting specific pests while minimizing impact on non-target organisms. Research into its efficacy and safety profiles is ongoing .
Biological Studies
In biological research, this compound serves as a probe to study the interactions of pyridine derivatives with biological targets. It has been investigated for its potential effects on cellular pathways, including anti-inflammatory and anticancer activities .
Material Science
The compound is also being studied for its potential applications in material science, particularly in synthesizing novel materials with unique properties. Its reactivity can be harnessed to create materials that exhibit specific characteristics desirable in various industrial applications .
Antiviral Activity
Research has indicated that derivatives similar to this compound may inhibit viral replication mechanisms. For instance, compounds with similar structures have shown IC50 values below 10 μM against critical viral targets such as SARS-CoV proteases, suggesting strong antiviral properties .
Cancer Research
In vitro studies have demonstrated that certain pyridine derivatives can induce apoptosis in cancer cells. This compound is currently being evaluated for its potential to disrupt cancer cell signaling pathways, highlighting its promise as an anticancer agent .
Mechanism of Action
The mechanism of action of ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, leading to modulation of their activity. The ester moiety may undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Structural Analogues in Pharmacology
Ethyl 2-([5,6-Dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanoate (Compound V)
- Molecular Formula : C₁₉H₂₁N₂O₃
- Key Features : Replaces the chloropyridine ring with a naphthalene-imidazole system.
- Activity : Exhibits hypolipidaemic activity 10× more potent than clofibrate, attributed to the naphthalene-imidazole moiety enhancing receptor binding .
Ethyl 2-(2,3-Difluoro-4-(2-morpholinoethoxy)benzylidene)-2-methylpropanoate Derivatives
- Molecular Formula : ~C₂₃H₂₈F₂N₂O₅ (varies by substitution).
- Key Features: Contains a morpholinoethoxy-benzylidene group instead of chloropyridinyloxy.
- Activity : Designed as kinase inhibitors or anticancer agents (patent applications) .
- Comparison: The morpholinoethoxy group introduces hydrogen-bonding capacity, enhancing target specificity but increasing synthetic complexity.
Halogen-Substituted Derivatives
Ethyl 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoate (CAS: 1187627-09-3)
- Molecular Formula : C₁₂H₁₃BrClO₃.
- Key Features : Bromine and chlorine substituents on a phenyl ring.
Ethyl 2-(4-Bromophenyl)-2-methylpropanoate (CAS: 32454-36-7)
- Molecular Formula : C₁₂H₁₅BrO₂.
- Key Features : Lacks the ether linkage (pyridinyloxy vs. direct phenyl attachment).
- Comparison : Simpler structure reduces polarity, increasing volatility (useful in flavor chemistry) but limiting pharmacological utility .
Flavor and Fragrance Analogues
Ethyl 2-Methylpropanoate (Ethyl Isobutyrate)
- Molecular Formula : C₆H₁₂O₂.
- Key Features : Lacks aromatic substituents.
- Application : Imparts fruity aromas in wines and mangoes due to high volatility .
- Comparison : The chloropyridinyloxy group in the target compound reduces volatility, shifting applications from flavoring to synthetic or medicinal chemistry.
Ethyl 3-Acetoxy-2-methylene-3-(2-pyridyl)propanoate
- Molecular Formula: C₁₃H₁₅NO₄.
- Key Features : Pyridyl and acetoxy groups on a methylene backbone.
- Application : Intermediate in indolizine synthesis .
- Comparison : The unsaturated methylene group increases reactivity in cyclization reactions, unlike the saturated target compound.
Physicochemical and Functional Comparisons
Structure-Activity Relationships (SAR)
- Chloropyridine vs. Naphthalene-Imidazole : The latter enhances hypolipidaemic activity via π-π stacking and hydrogen bonding .
- Morpholinoethoxy Groups: Improve target specificity in kinase inhibitors but require multi-step synthesis .
- Halogen Effects : Chlorine in the target compound balances lipophilicity and reactivity better than bromine in phenyl derivatives .
Biological Activity
Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and properties:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 227.69 g/mol
- Functional Groups : Chloropyridinyl group, ester moiety
This compound's structure allows it to engage in various biological interactions, making it a candidate for pharmacological applications.
Synthesis
The synthesis typically involves the reaction of 6-chloropyridin-3-ol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloropyridinyl group can form hydrogen bonds and π-π interactions with biological macromolecules, while the ester moiety may undergo hydrolysis to release an active carboxylic acid form, further influencing biological pathways.
Research Findings
Comparative Analysis
The following table summarizes the comparison between this compound and similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | CHClNO | Contains an ether group; used in similar applications. |
2-(6-Chloropyridin-3-yl)acetic acid | CHClNO | Lacks the ethyl ester; may exhibit different biological activities. |
Ethyl 2-(6-chloropyridin-2-yl)acetate | CHClNO | Differing position of chlorine; potential variations in activity. |
This comparison highlights the unique structural attributes of this compound that may contribute to its distinct biological activities.
Medicinal Chemistry
This compound has been investigated as an intermediate in synthesizing pharmaceuticals with therapeutic effects. Its ability to modulate enzyme activity positions it as a valuable candidate for drug development targeting various diseases.
Agrochemicals
Research into its application within agrochemicals suggests that this compound could be developed into effective pesticides or herbicides due to its structural properties that allow interaction with specific biological targets.
Q & A
Basic Research Questions
Q. How can synthesis conditions for Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate be optimized to improve yield?
Methodological Answer: Synthesis optimization often involves adjusting reaction temperature, catalyst selection, and stoichiometry. For example, in analogous ester syntheses (e.g., ethyl 2-(2,3-difluorobenzylidene)-1-methylhydrazinyl derivatives), borane-pyridine complexes under acidic methanol conditions at 0°C were critical for stabilizing intermediates and achieving 65–80% yields . Key steps include:
- Acidic methanol (10% HCl) for intermediate stabilization.
- Borane-pyridine as a reducing agent to prevent side reactions.
- Column chromatography for purification.
Monitoring via LCMS (e.g., m/z 416 [M+H]+) ensures intermediate integrity before proceeding to coupling reactions .
Q. What analytical methods are recommended for characterizing this compound and its intermediates?
Methodological Answer: Combine LCMS and HPLC for robust characterization:
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
Methodological Answer: Mechanistic studies require kinetic profiling and isotopic labeling. For example, in related hydrazine coupling reactions (e.g., morpholinoethoxybenzylidene intermediates), the use of 10% HCl-methanol facilitates acid-catalyzed imine formation, confirmed by deuterium exchange experiments . Advanced techniques include:
- In situ NMR to track intermediate formation.
- DFT calculations to model transition states (e.g., using InChI keys from PubChem for structural input) .
- Trapping reactive intermediates with pyridine derivatives to confirm proposed pathways .
Q. How should researchers address contradictions in analytical data (e.g., HPLC retention time variability)?
Methodological Answer: Data discrepancies often arise from column chemistry or mobile phase gradients. For example:
- Retention times for similar esters varied from 0.63 min (SMD-TFA05 column) to 0.97 min (SQD-FA05 column) due to differences in stationary phase polarity .
Resolution Strategy: - Standardize columns (e.g., C18 with TFA modifiers).
- Validate methods using certified impurities (e.g., ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, CAS 42019-08-9) .
- Cross-validate with LCMS to confirm molecular ion consistency .
Q. What strategies are effective for impurity profiling in this compound batches?
Methodological Answer: Impurity identification requires orthogonal techniques:
Synthesis Byproducts: Monitor chlorinated side products (e.g., 6-chloro-3-nitro-2-pyridyl derivatives) via LCMS (m/z 791 [M+H]+) .
Degradation Products: Accelerated stability studies (40°C/75% RH) with HPLC-PDA to detect hydrolysis products (e.g., free carboxylic acids).
Reference Standards: Use EP-certified impurities (e.g., methyl/ethyl esters of 4-chlorobenzoylphenoxy compounds) for spiking experiments .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Methodological Answer: SAR studies should focus on functional group modifications:
- Pyridyl Substituents: Replace 6-chloro with fluoro (e.g., 6-fluoropyridin-3-yl analogs) to assess electronic effects on bioactivity .
- Ester Hydrolysis: Synthesize the free acid (2-(6-chloropyridin-3-yloxy)-2-methylpropanoic acid) to compare pharmacokinetics.
- Morpholinoethoxy Additions: Introduce groups like 2-morpholinoethoxybenzylidene to evaluate steric impacts .
Validate changes using in vitro assays (e.g., enzyme inhibition) and correlate with computational docking models.
Properties
IUPAC Name |
ethyl 2-(6-chloropyridin-3-yl)oxy-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-4-15-10(14)11(2,3)16-8-5-6-9(12)13-7-8/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHDLZWOZWPVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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